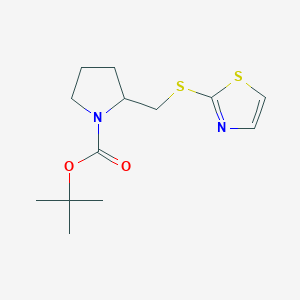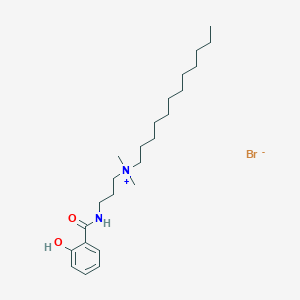
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is a cationic surfactant with a long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes. This compound is used in various applications, including disinfectants, antiseptics, and industrial cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The process begins with the reaction of dimethylamine with dodecyl bromide to form dimethyldodecylamine. This intermediate is then reacted with 3-chloropropyl salicylamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding quaternary ammonium salts with different halides.
Scientific Research Applications
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in wound dressings and disinfectants.
Industry: Utilized in the formulation of industrial cleaning agents and disinfectants.
Mechanism of Action
The antimicrobial activity of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged head group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound also interferes with essential cellular processes by binding to membrane proteins and enzymes, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a unique structure that combines the antimicrobial properties of quaternary ammonium compounds with the additional benefits of the salicylamide moiety. This combination enhances its effectiveness against a broader spectrum of microorganisms and provides additional functionalities such as anti-inflammatory properties.
Properties
CAS No. |
30596-55-5 |
|---|---|
Molecular Formula |
C24H43BrN2O2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H42N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-15-20-26(2,3)21-16-19-25-24(28)22-17-13-14-18-23(22)27;/h13-14,17-18H,4-12,15-16,19-21H2,1-3H3,(H-,25,27,28);1H |
InChI Key |
WDCAKDYVFMNETR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


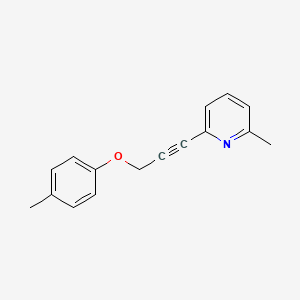
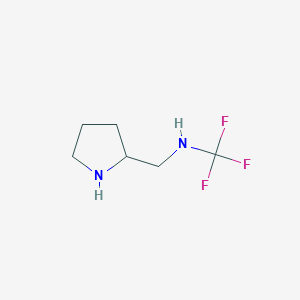
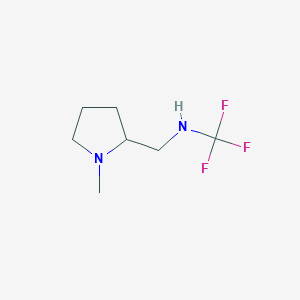
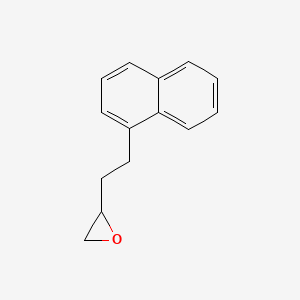
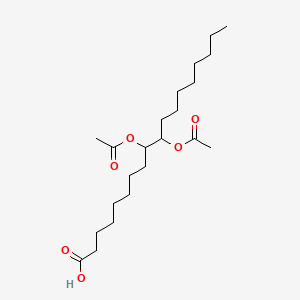
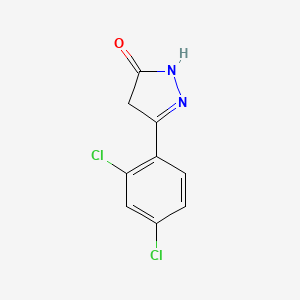
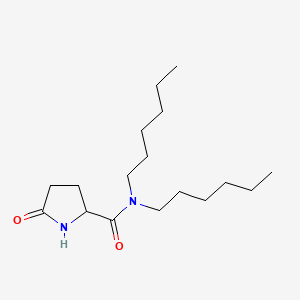
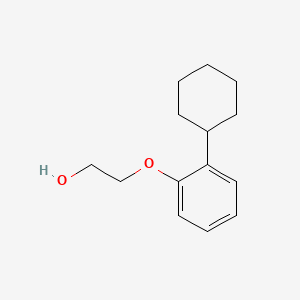

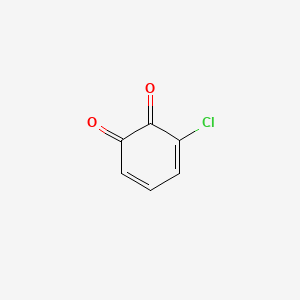
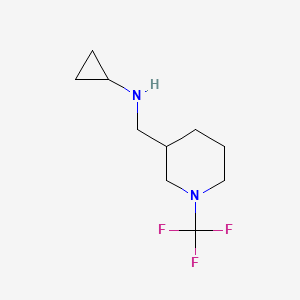
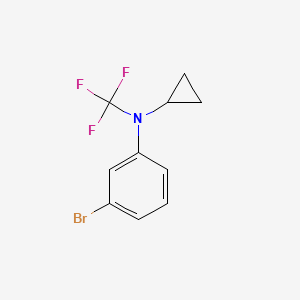
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
